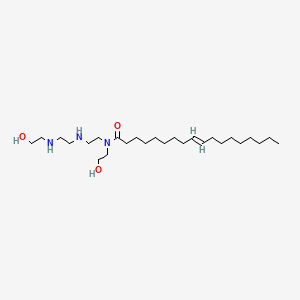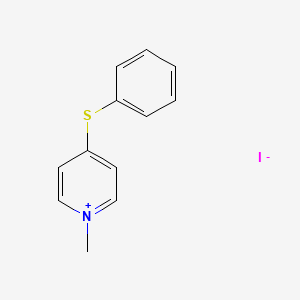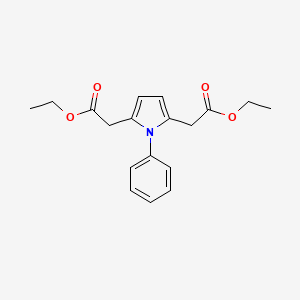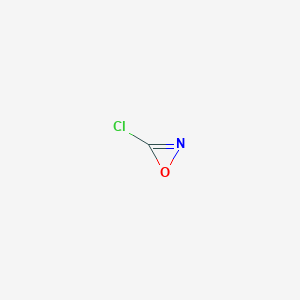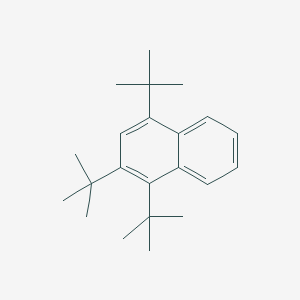
1,2,4-Tri-tert-butylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Tri-tert-butylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of three tert-butyl groups attached to the naphthalene ring at the 1, 2, and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Tri-tert-butylnaphthalene can be synthesized through Friedel-Crafts alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. Post-reaction purification steps, such as distillation and recrystallization, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Tri-tert-butylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the available positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Partially hydrogenated naphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives of this compound.
Applications De Recherche Scientifique
1,2,4-Tri-tert-butylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1,2,4-tri-tert-butylnaphthalene involves its interaction with molecular targets through hydrophobic and π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological molecules, such as enzymes and receptors. The pathways involved may include modulation of signal transduction and alteration of membrane properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Tri-tert-butylnaphthalene: Similar structure but different substitution pattern.
1,3,5-Tri-tert-butylnaphthalene: Another isomer with tert-butyl groups at different positions.
2,6-Di-tert-butylnaphthalene: Lacks one tert-butyl group compared to 1,2,4-tri-tert-butylnaphthalene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
73319-62-7 |
|---|---|
Formule moléculaire |
C22H32 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
1,2,4-tritert-butylnaphthalene |
InChI |
InChI=1S/C22H32/c1-20(2,3)17-14-18(21(4,5)6)19(22(7,8)9)16-13-11-10-12-15(16)17/h10-14H,1-9H3 |
Clé InChI |
AHYGHTWVHAPOIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C2=CC=CC=C21)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)

![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)
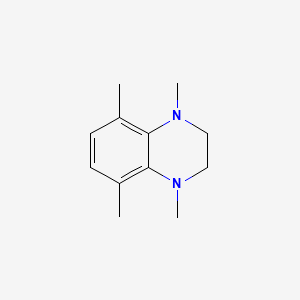
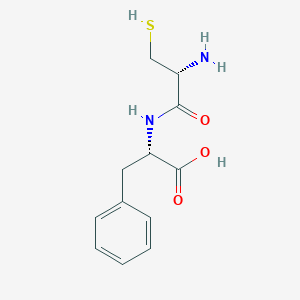
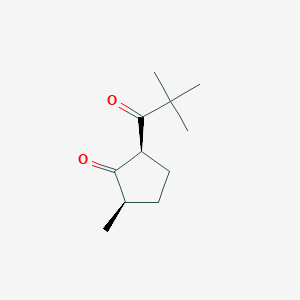


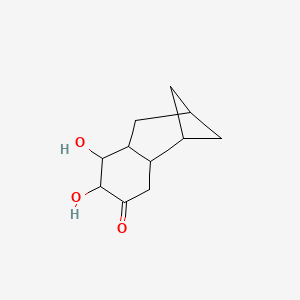
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
